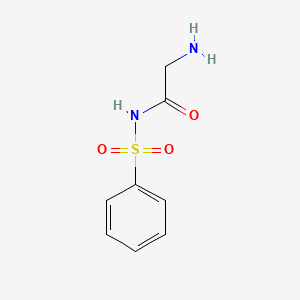

2-Amino-N-(phenylsulfonyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-amino-N-(benzenesulfonyl)acetamide |

InChI |

InChI=1S/C8H10N2O3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |

InChI Key |

HEJCAPFLSBIEAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Phenylsulfonyl Acetamide and Analogues

Foundational Synthetic Routes to N-(Phenylsulfonyl)acetamide Structures

The fundamental structure of N-(phenylsulfonyl)acetamide serves as the essential backbone for the target compound and its analogues. A primary and straightforward method for its synthesis involves the reaction of a sulfonamide with an acylating agent. nih.gov

A well-established route is the acylation of benzenesulfonamide (B165840) with acetyl chloride. nih.gov This reaction is typically performed by refluxing benzenesulfonamide with an excess of acetyl chloride. The reaction mixture is then processed by quenching with cold water to precipitate the crude product. Purification is often achieved by dissolving the solid in a dilute solution of sodium hydrogen carbonate, followed by filtration and reprecipitation by acidification with an acid like glacial acetic acid. The final product can be further purified by recrystallization from a suitable solvent such as ethanol. nih.gov The purity of the resulting N-(phenylsulfonyl)acetamide is commonly verified by its melting point and characterized using spectroscopic techniques like infrared (IR) spectroscopy. nih.gov The crystal structure of this foundational compound reveals that the conformations of the N—H and C=O bonds within the SO2—NH—CO—C segment are anti to each other. nih.gov

Table 1: Foundational Synthesis of N-(Phenylsulfonyl)acetamide

| Reactants | Reagents/Conditions | Product | Reference |

|---|

Strategic Derivatization of N-(Phenylsulfonyl)acetamide Precursors

Once the N-(phenylsulfonyl)acetamide core is established, further structural diversity is achieved through strategic derivatization of this precursor. These methods focus on introducing new functional groups and building molecular complexity from the basic scaffold.

Exploitation of α-Halogenated N-(Phenylsulfonyl)acetamide Intermediates

A key strategy for elaborating the N-(phenylsulfonyl)acetamide structure involves the use of α-halogenated acetamide (B32628) intermediates. The halogen atom, typically bromine or chlorine, serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents at the α-position.

One documented approach demonstrates the synthesis of a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide analogues. who.intnih.gov This multi-step synthesis begins with the reaction of benzenesulfonyl chloride with 1-aminopiperidine (B145804) to form the parent sulfonamide, N-(Piperidin-1-yl) benzenesulfonamide. who.intnih.gov In the crucial subsequent step, this sulfonamide intermediate is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This deprotonates the sulfonamide nitrogen, creating a potent nucleophile. who.intnih.gov This nucleophile then reacts with various electrophilic N-aryl/aralkyl-substituted-2-bromoacetamides. who.intkfupm.edu.sa The substitution of the bromine atom leads to the final N-substituted acetamide derivatives, effectively coupling the two fragments. who.intnih.gov This method highlights the synthetic utility of α-haloacetamides as versatile building blocks for creating more complex structures based on the N-(phenylsulfonyl)acetamide framework. who.int

Condensation and Substitution Reactions with Amino Components

Condensation reactions provide another powerful avenue for derivatization, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds. These reactions typically involve the reaction of an amino group or an activated methylene (B1212753) group on the precursor with a carbonyl compound.

For instance, Schiff base formation is a classic condensation reaction. An analogue, sulfacetamide (B1682645), which contains a p-aminophenylsulfonyl group, can be condensed with salicylaldehyde (B1680747). scirp.org This reaction forms an (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide, creating a new imine (azomethine) linkage. scirp.org Such reactions are often catalyzed by acid or base and may require heat. scirp.org

More complex condensations are also reported. The reaction of N-benzylsulfonyl-o-phenylenediamine with ninhydrin, a potent electrophile, results in a tetracyclic product. researchgate.net This transformation proceeds via condensation between the amino group of the phenylenediamine derivative and one of the carbonyl groups of ninhydrin. researchgate.net While not a direct modification of N-(phenylsulfonyl)acetamide itself, this illustrates a relevant condensation pathway for structurally similar sulfonamides. Furthermore, the construction of amide bonds can be achieved through decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids, presenting a catalyst-free method that proceeds cleanly by mixing the components in polar solvents. nih.gov

Advanced Approaches for Structural Elaboration

To create highly complex and diverse analogues, chemists employ more sophisticated synthetic strategies, including multi-component reactions and regioselective functionalization.

Multi-Component Reactions in the Synthesis of Complex Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. mdpi.com This approach is valued for its high bond-forming efficiency and ability to rapidly generate molecular complexity from simple starting materials. mdpi.comnih.gov

In the context of N-(phenylsulfonyl)acetamide analogues, MCRs have been used to construct complex heterocyclic systems. A notable example is the one-pot, three-component synthesis of polysubstituted 2-aminopyrroles. nih.gov This reaction utilizes N-(aryl-, hetaryl-, and alkylsulfonamido)-acetophenones, which are structurally related to the target compound, along with various aldehydes and a cyanoacetic acid derivative (e.g., malononitrile). nih.gov This process works for a wide range of aliphatic and aromatic aldehydes and successfully yields tetra- and penta-substituted 2-aminopyrroles, which are recognized as privileged medicinal scaffolds. nih.gov The Strecker reaction, the first documented MCR, similarly combines an amine, a carbonyl compound, and cyanide to produce α-amino nitriles, showcasing the foundational principles of MCRs. nih.gov

Regioselective Functionalization Strategies

Regioselective functionalization refers to chemical reactions that selectively introduce a functional group at a particular position of a molecule. These advanced methods are crucial for the precise tuning of a molecule's properties. For aromatic compounds like N-(phenylsulfonyl)acetamide, C–H bond functionalization is a powerful, modern strategy that avoids the need for pre-functionalized substrates. nih.gov

While specific examples for the direct regioselective functionalization of 2-Amino-N-(phenylsulfonyl)acetamide are not detailed in the provided context, general principles for related structures are well-documented. For example, the ortho-selective C–H aminomethylation of free phenol (B47542) derivatives can be achieved using a nano-copper catalyst. nih.gov Similarly, electrochemical methods have been developed for the highly regioselective arylation of benzothiophenes with free phenols without the need for external oxidants or metal catalysts. nih.gov These strategies, involving the direct activation of otherwise inert C-H bonds, represent a frontier in synthetic chemistry and could theoretically be adapted to selectively modify the phenyl rings of N-(phenylsulfonyl)acetamide derivatives, allowing for precise structural elaboration. nih.gov

Synthesis of Metal Complexes Featuring N-(Phenylsulfonyl)acetamide Ligands

The coordination chemistry of ligands derived from N-(phenylsulfonyl)acetamide has garnered significant interest, primarily due to the versatile binding modes offered by the sulfonamide group and the potential for creating complexes with unique structural and electronic properties. The synthesis of these metal complexes often involves the initial modification of the sulfacetamide backbone to introduce additional donor atoms, thereby increasing the ligand's denticity and forming stable chelates with various metal ions.

Schiff Base Formation via Sulfacetamide Derivatives

A prominent method for elaborating the N-(phenylsulfonyl)acetamide framework involves the formation of Schiff bases. researchgate.net This classical condensation reaction between the primary amine of a sulfonamide derivative and an aldehyde or ketone yields an imine or azomethine group (-C=N-), which can act as a coordination site. researchgate.net The formation of a Schiff base is a reversible reaction that is typically driven to completion by the removal of water, often under acid or base catalysis or with heating. researchgate.net

A common precursor for these reactions is sulfacetamide, which is condensed with various aldehydes to create bidentate or polydentate ligands. For instance, new series of metal complexes have been synthesized using a Schiff base ligand derived from the condensation of sulfacetamide and salicylaldehyde. scirp.org The resulting ligand, (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl)acetamide, coordinates to metal ions such as Ag(I), Cd(II), Co(II), Ni(II), Cr(III), Ce(III), Fe(III), and Pb(II). scirp.org Spectroscopic analysis indicates that in many of these complexes, the ligand coordinates in a 2:1 ligand-to-metal ratio, with the azomethine nitrogen and the phenolic hydroxyl group acting as the donor atoms. scirp.org This results in an octahedral geometry for most of the synthesized complexes. scirp.org

Similarly, Schiff bases derived from other sulfonamides like sulfanilamide (B372717) and sulphametrole have been used to synthesize metal complexes. nih.gov The reaction of sulfanilamide with salicylaldehyde yields a Schiff base ligand that forms complexes with Co(II), Ni(II), and Cu(II). nih.gov Another example involves the condensation of sulphametrole with varelaldehyde to produce a bidentate ligand that coordinates to various transition metals, including Cr(III), Fe(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), forming octahedral complexes.

The synthesis of these Schiff base metal complexes typically involves reacting the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. scirp.orgiosrjournals.org The resulting complexes are then characterized using various analytical techniques to confirm their structure and properties.

Table 1: Examples of Metal Complexes Derived from Sulfacetamide-based Schiff Bases

| Ligand Precursors | Metal Ion | Resulting Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Sulfacetamide, Salicylaldehyde | Co(II), Ni(II), Cd(II), Pb(II) | [M(L)₂(H₂O)₂] | Octahedral | scirp.org |

| Sulfacetamide, Salicylaldehyde | Cr(III) | [Cr(L)₂(H₂O)Cl] | Octahedral | scirp.org |

| Sulfacetamide, Salicylaldehyde | Fe(III) | [Fe(L)₂(H₂O)₂]³⁺(NO₃)₃⁻·3H₂O | Octahedral | scirp.org |

| Sulfanilamide, Salicylaldehyde | Co(II), Ni(II), Cu(II) | Not Specified | Not Specified | nih.gov |

| Sulphametrole, Varelaldehyde | Cr(III), Fe(III) | [MCl₃(HL)(H₂O)]·3H₂O | Octahedral |

Design and Synthesis of Polydentate N-(Phenylsulfonyl)acetamide Ligands

The design of polydentate ligands based on the N-(phenylsulfonyl)acetamide structure allows for the formation of highly stable metal complexes due to the chelate effect. These ligands are engineered to have multiple donor atoms strategically positioned to coordinate with a central metal ion.

An example of the design and synthesis of a polydentate ligand is N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA). researchgate.net This ligand was synthesized and subsequently used to form metal chelates with transition metals such as Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net The synthesis of the ligand itself is a multi-step process. The characterization of the resulting metal complexes revealed an octahedral geometry, with two water molecules completing the coordination sphere. researchgate.net

The synthesis of unsymmetrical tetradentate Schiff base ligands also provides a pathway to polydentate systems. For example, a ligand synthesized from o-phenylenediamine, dehydroacetic acid, and salicylaldehyde acts as a dibasic tetradentate ligand with an ONNO donor atom sequence. scispace.com While not directly derived from N-(phenylsulfonyl)acetamide, the principles of its synthesis, involving sequential condensation reactions to build a multi-dentate framework, are applicable. The resulting ligand forms 1:1 complexes with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), exhibiting square planar or octahedral geometries depending on the metal ion. scispace.com

Another approach involves creating ligands with multiple acetamide functionalities. A new tetradentate ligand, N,N'-((ethane-1,2-diylbis(sulfanediyl))bis(2,1-phenylene))bis(2-morpholinoacetamide), has been synthesized and used to form complexes with rare earth metals. researchgate.net This ligand coordinates in a neutral tetradentate fashion through the amide nitrogen and sulfur atoms, resulting in octahedral geometries. researchgate.net

The synthesis of these polydentate ligands and their metal complexes often requires careful control of reaction conditions to ensure the desired product is formed. The resulting complexes are typically characterized by a suite of analytical methods to determine their stoichiometry, geometry, and coordination environment.

Table 2: Examples of Polydentate Ligands and their Metal Complexes

| Ligand | Metal Ion(s) | Complex Stoichiometry (M:L) | Geometry | Reference |

|---|---|---|---|---|

| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) | Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | Not Specified | Octahedral | researchgate.net |

| 4-hydroxy-3-(1-{2-(2-hydroxy-benzylidene)-amino phenylimino}-ethyl)-6-methy-pyran-2-one | Cu(II), Ni(II), Co(II), Mn(II), Fe(III) | 1:1 | Square Planar (Cu, Ni), Octahedral (Co, Mn, Fe) | scispace.com |

| N,N'-((ethane-1,2-diylbis(sulfanediyl))bis(2,1-phenylene))bis(2-morpholinoacetamide) | Er(III), Ta(V), Yb(III) | 1:1 | Octahedral | researchgate.net |

Reactivity and Transformative Chemistry of the 2 Amino N Phenylsulfonyl Acetamide Core

Nucleophilic Reactivity at the Acetamide (B32628) α-Carbon

The α-carbon of the acetamide moiety in 2-Amino-N-(phenylsulfonyl)acetamide is positioned between two electron-withdrawing groups: the carbonyl group and the sulfonamide group. This acidic nature of the α-protons makes them susceptible to deprotonation by a suitable base, generating a carbanion. This carbanion can then act as a nucleophile in various reactions.

The reactivity of this α-carbon is analogous to that observed in other α-amino acid derivatives and active methylene (B1212753) compounds. The resulting enolate is a soft nucleophile that can participate in a variety of bond-forming reactions. For instance, in related systems, α-deprotonation of α-isocyanoesters, which are electronically similar to the acetamide, leads to enolates that readily react with electrophiles. nih.gov

Key transformations involving the α-carbon of similar acetamide structures include:

Alkylation Reactions: The enolate can be alkylated with various alkyl halides, providing a straightforward method for introducing substituents at the α-position. The choice of base and reaction conditions can influence the efficiency of this reaction.

Aldol-type Condensations: Reaction with aldehydes and ketones can lead to the formation of β-hydroxy amide derivatives, which can be further elaborated.

Michael Additions: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a powerful tool for carbon-carbon bond formation.

While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the general principles of α-carbon reactivity in acetamides are well-established. nih.gov The presence of the N-phenylsulfonyl group is expected to influence the acidity of the α-protons and the stability of the resulting carbanion.

Electrophilic Transformations of the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to a simple amine. Nevertheless, this nitrogen can undergo reactions with strong electrophiles.

The reactivity of the sulfonamide nitrogen is a key aspect of the chemistry of sulfonamide-containing compounds. In many cases, deprotonation of the sulfonamide N-H with a base is a prerequisite for subsequent reactions.

Table 1: Potential Electrophilic Reactions at the Sulfonamide Nitrogen

| Reaction Type | Electrophile | Potential Product |

| Alkylation | Alkyl halides (e.g., R-X) | N-alkylated sulfonamide |

| Acylation | Acyl chlorides (e.g., RCOCl) | N-acylated sulfonamide |

| Sulfonylation | Sulfonyl chlorides (e.g., RSO₂Cl) | N,N-disulfonylated amide |

The crystal structure of the related compound, N-(phenylsulfonyl)acetamide, reveals that the N-H bond is in an antiperiplanar conformation with respect to the C=O bond. nih.govresearchgate.net This conformation, along with the electronic effects of the sulfonyl group, dictates the accessibility and reactivity of the nitrogen's lone pair.

Cyclization and Heterocyclic Annulation Reactions

The multifunctional nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. The primary amino group, the acetamide moiety, and the sulfonamide group can all participate in intramolecular or intermolecular cyclization reactions.

Formation of Fused and Spiro-Heterocyclic Systems

The synthesis of fused and spiro heterocyclic systems is a significant area of organic synthesis, driven by the diverse biological activities of these scaffolds. nih.govnih.govrsc.orgnih.gov While direct examples using this compound are not prevalent, the reactivity of its constituent parts suggests several potential cyclization strategies.

For instance, the primary amino group can act as a nucleophile to react with an internal electrophilic center, which could be generated from the acetamide part of the molecule. Alternatively, bifunctional reagents can be used to bridge the amino group and another part of the molecule to form a new ring. The "tert-amino effect," a well-known phenomenon in heterocyclic chemistry, could also be exploited for the synthesis of spiro compounds. nih.gov

Reactivity with Nitrogen-Containing Nucleophiles

The acetamide carbonyl group is an electrophilic center that can react with external nitrogen-containing nucleophiles like hydrazines, hydroxylamines, and ureas. Such reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocycles.

For example, condensation of a β-ketoester with hydrazine (B178648) hydrate (B1144303) is a classic method for preparing pyrazoles. semanticscholar.org Similarly, reactions with urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) or thiopyrimidine derivatives. The primary amino group of this compound could also participate in these reactions, potentially leading to more complex fused heterocyclic systems. The presence of multiple reactive sites often necessitates careful control of reaction conditions to achieve regioselectivity. frontiersin.org

Coordination Chemistry and Metal Ion Complexation

The presence of multiple heteroatoms (N and O) with lone pairs of electrons makes this compound a potential ligand for metal ions. The coordination behavior of sulfonamide derivatives and their Schiff bases has been an active area of research. scirp.org

Elucidation of Chelation and Coordination Modes

The acetamide and sulfonamide groups can act as monodentate or bidentate ligands, coordinating to a metal center through their nitrogen and/or oxygen atoms. The primary amino group provides an additional coordination site. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions.

Studies on related acetamide-derived phosphine (B1218219) ligands have shown that they can act as P,O chelates. rsc.org In the case of this compound, chelation could occur through:

The amino nitrogen and the acetamide oxygen.

The sulfonamide oxygen and the acetamide oxygen.

The amino nitrogen and the sulfonamide oxygen.

The formation of Schiff base derivatives of sulfonamides, by reacting the amino group with an aldehyde or ketone, introduces an imine nitrogen which is also an effective coordination site. Metal complexes of such ligands have been synthesized and characterized, often exhibiting octahedral or square planar geometries. scirp.org The study of these complexes is important for understanding their potential applications in catalysis and medicinal chemistry.

Influence of Ligand Structural Modifications on Complex Formation

The ability of the this compound core to form metal complexes is significantly influenced by structural modifications to the ligand. These changes can alter the electronic and steric properties of the molecule, thereby affecting its coordination behavior, the stability of the resulting complexes, and their geometric and electronic structures. Research into related sulfonamide-based ligands provides a framework for understanding how such modifications can be strategically employed to tune the complex-forming properties of this compound.

One of the most effective ways to enhance the chelating ability of this core is through the formation of Schiff bases at the primary amino group. The condensation of the 2-amino group with an aldehyde or ketone introduces an imine (-C=N-) or azomethine (-HC=N-) group, which is a potent coordinating site. scirp.org This modification transforms the parent molecule into a multidentate ligand, capable of forming stable chelate rings with metal ions.

For instance, the formation of a Schiff base by reacting a sulfonamide with an aldehyde containing a hydroxyl group, such as 2-hydroxybenzaldehyde, introduces a new donor site (the phenolic oxygen) in proximity to the imine nitrogen. This allows the modified ligand to coordinate to a metal center in a bidentate fashion through the azomethine nitrogen and the deprotonated phenolic oxygen. scirp.org The general structure of such a Schiff base ligand derived from a sulfonamide is shown below.

In a study of metal complexes with a Schiff base derived from sulfacetamide (B1682645), (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide, it was found that the ligand coordinates to various metal ions, including Co(II), Ni(II), Cu(II), and others, in a 2:1 ligand-to-metal ratio. scirp.org Spectroscopic evidence indicated that coordination occurs through the azomethine nitrogen and the phenolic oxygen, with the sulfonyl and acetamide groups not directly participating in complexation. scirp.org This highlights how a targeted modification at the amino group can introduce new, strong donor sites that dictate the coordination chemistry.

The nature of the substituents on the phenylsulfonyl ring and the acetamide moiety can also exert a significant influence on complex formation, even if they are not directly involved in coordination. Electron-withdrawing or electron-donating groups can alter the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds. For example, modifications to the N-(aryl)sulfonoamide structure have been shown to play a significant role in their crystal structures and intermolecular interactions, which are foundational to complex formation. nih.gov

Furthermore, the steric bulk of the substituents can influence the geometry of the resulting metal complexes. Bulky groups near the coordination sites may favor the formation of complexes with lower coordination numbers or distorted geometries. Conversely, carefully designed steric hindrance can be used to stabilize specific coordination environments.

The table below summarizes the influence of specific structural modifications on the complex formation of sulfonamide-based ligands, which can be extrapolated to the this compound core.

| Structural Modification | Effect on Ligand | Influence on Complex Formation | Example Coordinating Atoms |

| Schiff Base Formation (with salicylaldehyde) | Introduces azomethine (-CH=N-) and phenolic (-OH) groups. | Creates a bidentate chelate; enhances complex stability. | Azomethine Nitrogen, Phenolic Oxygen scirp.org |

| Schiff Base Formation (with 2-acetylpyridine) | Introduces imine (-C=N-) and pyridyl nitrogen. | Creates a tridentate chelate; forms stable complexes. | Imine Nitrogen, Pyridyl Nitrogen, Thionic Sulfur (in thiosemicarbazones) mdpi.com |

| Substitution on Phenyl Ring | Alters electronic properties (electron density on donor atoms). | Modulates the strength and stability of metal-ligand bonds. | N/A |

| Introduction of Thioamide Group (Thiosemicarbazone) | Replaces the amide oxygen with sulfur. | Introduces a soft donor atom (sulfur), enabling coordination to a wider range of metals. | Imine Nitrogen, Pyridyl Nitrogen, Thionic Sulfur mdpi.com |

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published spectroscopic data for the compound This compound .

The search for its Fourier Transform Infrared (FT-IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, and Electron Ionization Mass Spectrometry (EIMS) data did not yield any results for this exact molecule.

While information is available for structurally related compounds, such as N-(phenylsulfonyl)acetamide (which lacks the 2-amino group) or derivatives of sulfacetamide (where the amino group is located on the phenyl ring), no experimental data corresponding to the precise structure of this compound could be located.

Therefore, the requested article with detailed research findings and data tables for the specified spectroscopic techniques for this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Structural Characterization of N Phenylsulfonyl Acetamide Compounds

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

While specific crystallographic data for 2-Amino-N-(phenylsulfonyl)acetamide is not readily found in published literature, the analysis of the parent compound, N-(phenylsulfonyl)acetamide, offers significant insights into the structural characteristics of this family of molecules. The crystal structure of N-(phenylsulfonyl)acetamide reveals a tetragonal system. nih.gov In the solid state, these molecules are interconnected through hydrogen bonds, forming a stable crystalline lattice. For instance, in N-(phenylsulfonyl)acetamide, a notable hydrogen bond exists between the nitrogen atom of the sulfonamide group and an oxygen atom of an adjacent molecule. nih.gov

Table 1: Crystallographic Data for N-(phenylsulfonyl)acetamide nih.gov

| Parameter | Value |

| Empirical Formula | C₈H₉NO₃S |

| Formula Weight | 199.22 |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a (Å) | 7.9400 (5) |

| c (Å) | 15.288 (2) |

| Volume (ų) | 963.81 (15) |

| Z | 4 |

Elemental Compositional Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For derivatives of N-(phenylsulfonyl)acetamide, elemental analysis is routinely used to confirm that the synthesized product matches the expected stoichiometry. For example, in the synthesis of a Schiff base derived from a phenylsulfonyl acetamide (B32628), the experimentally determined percentages of C, H, N, and S are compared against the calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. scirp.org

While specific elemental analysis data for this compound is not available in the cited literature, the table below illustrates typical data for a related compound, showcasing the comparison between calculated and found elemental percentages.

Table 2: Elemental Analysis Data for (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide scirp.org

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 56.59 | 55.97 |

| Hydrogen (H) | 4.43 | 4.80 |

| Nitrogen (N) | 8.80 | 8.31 |

| Sulfur (S) | 10.07 | 10.01 |

Spectroscopic and Physicochemical Methods for Metal Complex Analysis

The ability of N-(phenylsulfonyl)acetamide derivatives to act as ligands and form complexes with metal ions is of significant interest. A variety of analytical methods are employed to characterize these metal complexes, providing insights into their composition, electrolytic nature, and electronic properties.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Content

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, particularly for trace and ultra-trace metal analysis. In the context of N-(phenylsulfonyl)acetamide metal complexes, ICP-MS is used to accurately determine the concentration of the metal ion within the complex. This information is crucial for confirming the stoichiometry of the metal-ligand complex, for example, whether it is a 1:1 or 1:2 metal-to-ligand ratio. scirp.org The technique involves introducing the sample into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantitative determination of the metal content. scirp.org

Molar Conductance Measurements for Electrolytic Behavior

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This is achieved by measuring the electrical conductivity of a solution of the complex at a known concentration. The resulting molar conductance value (Λm) can indicate whether the anions of the metal salt are coordinated to the metal ion or exist as free counter-ions in the solution.

For metal complexes of N-(phenylsulfonyl)acetamide derivatives, these measurements are typically carried out in solvents like dimethylformamide (DMF). Low molar conductivity values generally suggest that the complex is a non-electrolyte, meaning the anions are directly bonded to the metal center within the coordination sphere. scirp.org Conversely, high molar conductance values indicate an electrolytic nature, suggesting that the anions are outside the coordination sphere. scirp.orgresearchgate.net

Table 3: Molar Conductance of Metal Complexes with a Schiff Base of a Phenylsulfonyl Acetamide Derivative in DMF scirp.org

| Complex | Molar Conductance (Ω⁻¹·mol⁻¹·cm²) | Electrolytic Nature |

| Co(II) Complex | 10.20 | Non-electrolyte |

| Ni(II) Complex | 9.80 | Non-electrolyte |

| Cr(III) Complex | 12.50 | Non-electrolyte |

| Fe(III) Complex | 195.97 | Electrolyte |

| Ce(III) Complex | 27.43 | Non-electrolyte |

| Cd(II) Complex | 6.20 | Non-electrolyte |

| Pb(II) Complex | 15.30 | Non-electrolyte |

Magnetic Susceptibility Studies for Electronic Spin States

Magnetic susceptibility measurements provide valuable information about the electronic structure of metal complexes, specifically the number of unpaired electrons. This data is used to determine the spin state (high-spin or low-spin) and can help to infer the geometry of the complex (e.g., octahedral, tetrahedral). The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility. For instance, a Co(II) complex with a magnetic moment in a specific range is indicative of a high-spin octahedral geometry. scirp.org Similarly, diamagnetic complexes, which are repelled by a magnetic field, will have a magnetic moment of zero, indicating the absence of unpaired electrons. researchgate.net

Table 4: Magnetic Moments of Metal Complexes with a Schiff Base of a Phenylsulfonyl Acetamide Derivative scirp.org

| Complex | Magnetic Moment (B.M.) | Inferred Geometry |

| Co(II) Complex | 4.58 | Octahedral |

| Ni(II) Complex | 3.22 | Octahedral |

| Cr(III) Complex | 3.76 | Octahedral |

| Fe(III) Complex | 5.77 | Octahedral |

| Ce(III) Complex | 2.98 | - |

| Ag(I) Complex | Diamagnetic | Planner |

| Cd(II) Complex | Diamagnetic | - |

| Pb(II) Complex | Diamagnetic | - |

Theoretical and Computational Chemistry Investigations of N Phenylsulfonyl Acetamide Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For N-(phenylsulfonyl)acetamide derivatives, these calculations are instrumental in determining their three-dimensional structures, electron distribution, and predicting their chemical behavior.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical problems. In the context of N-(phenylsulfonyl)acetamide derivatives, DFT is extensively used for conformational analysis.

In a study of N-(phenylsulfonyl)acetamide, the molecule was found to be bent at the sulfur atom, with a specific torsion angle defining the relationship between the phenyl and acetamide (B32628) moieties. nih.gov The conformation of the N-H and C=O bonds within the SO₂-NH-CO segment is also a key structural feature. nih.govresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict these geometric parameters. nih.govgatech.edu

Table 1: Representative Conformational Data for N-(Phenylsulfonyl)acetamide Derivatives

| Parameter | N-(phenylsulfonyl)acetamide | N-(phenylsulfonyl)-2,2-dimethylacetamide | N-(phenylsulfonyl)-2,2,2-trimethylacetamide | N-(phenylsulfonyl)-2,2-dichloroacetamide |

| C-S-N-C Torsion Angle (°) | -58.8 (4) | 67.1 (3) | - | -66.3 (3) |

| N-H and C=O Conformation | anti | - | - | - |

Data sourced from related N-(phenylsulfonyl)acetamide structures to illustrate typical conformational parameters. nih.gov

Hartree-Fock (HF) Methods for Electronic Configuration

The Hartree-Fock (HF) method is another cornerstone of computational chemistry. youtube.com It is an ab initio method, meaning it is derived directly from theoretical principles without the inclusion of experimental data. HF calculations provide a good approximation of the electronic wavefunction and energy of a molecule. youtube.com

While DFT includes electron correlation effects through its exchange-correlation functional, the HF method neglects these. gatech.eduyoutube.com However, HF is still valuable for determining the electronic configuration and for providing a baseline for more advanced calculations. The method solves the Schrödinger equation for a multi-electron system by approximating the total wavefunction as a single Slater determinant of one-electron orbitals. youtube.com For N-(phenylsulfonyl)acetamide derivatives, HF calculations can elucidate the distribution of electrons within the molecule and provide insights into its electronic structure. nih.gov Both DFT and HF methods have been used to investigate related sulfonamide structures. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals provide crucial information about a molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions. researchgate.netresearchgate.net

Characterization of Highest Occupied Molecular Orbital (HOMO)

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates that the molecule is a better electron donor. In N-(phenylsulfonyl)acetamide derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring or the amino group in the case of 2-Amino-N-(phenylsulfonyl)acetamide. The specific distribution of the HOMO can be visualized using computational software, providing a map of the regions most susceptible to electrophilic attack.

Characterization of Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the innermost orbital that is empty of electrons and represents the ability of a molecule to accept electrons. A lower LUMO energy indicates that the molecule is a better electron acceptor. For N-(phenylsulfonyl)acetamide derivatives, the LUMO is often located on the electron-deficient sulfonyl group or the carbonyl group of the acetamide moiety. The distribution of the LUMO highlights the areas of the molecule that are most likely to react with nucleophiles.

Assessment of HOMO-LUMO Energy Gaps and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (DFT/B3LYP) | - | - | Small gap indicates reactivity |

| 2-aminobenzimidazole | - | - | - |

| Arginine | - | - | 4.3 |

| (ZnO)12 cluster | - | - | 2.6 |

This table presents data from related compounds to illustrate the typical range of HOMO-LUMO energy gaps. A smaller gap generally indicates higher reactivity. nih.govresearchgate.netnih.gov

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The molecular electrostatic potential (MESP) is a critical tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Mulliken Atomic Charge Calculations for Reactive Sites

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, offering a quantitative measure of the electron distribution. While dependent on the basis set used, it provides valuable information about the electronic structure.

In related sulfonamide structures, the nitrogen and oxygen atoms of the sulfonamide group typically exhibit negative Mulliken charges, indicating their potential to act as hydrogen bond acceptors. For instance, in a study of N-(phenylsulfonyl)acetamide, the sulfonamide nitrogen and oxygen atoms, along with the carbonyl oxygen, are expected to be key sites for intermolecular interactions. nih.gov The addition of an amino group at the 2-position of the acetamide moiety in "this compound" would introduce another nucleophilic site, further influencing the molecule's reactivity and interaction potential.

Below is a hypothetical table of Mulliken atomic charges for key atoms in "this compound," based on trends observed in similar molecules. The exact values would require specific computational calculations for this compound.

| Atom | Hypothetical Mulliken Charge (e) |

| Sulfonyl Oxygen (O1) | -0.6 to -0.8 |

| Sulfonyl Oxygen (O2) | -0.6 to -0.8 |

| Sulfonamide Nitrogen (N1) | -0.5 to -0.7 |

| Carbonyl Oxygen (O3) | -0.5 to -0.7 |

| Amino Nitrogen (N2) | -0.4 to -0.6 |

| Sulfonyl Sulfur (S) | +0.8 to +1.2 |

| Carbonyl Carbon (C1) | +0.5 to +0.7 |

Note: This table is illustrative and based on general principles and data from related compounds. Actual values would require specific DFT calculations for this compound.

Conformational Dynamics and Molecular Geometry Optimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis and geometry optimization studies are therefore essential to identify the most stable conformations and to understand the molecule's flexibility.

In the solid state, N-(phenylsulfonyl)acetamide adopts a conformation where the N-H and C=O bonds are antiperiplanar to each other. nih.gov The molecule is also observed to be bent at the sulfur atom. nih.gov For "this compound," the presence of the additional amino group can lead to a more complex conformational landscape due to potential intramolecular hydrogen bonding between the amino group and the carbonyl or sulfonyl oxygens.

Computational studies on related N-substituted acetamides have shown that the rotation around the amide C-N bond can be restricted, leading to the existence of different rotamers. researchgate.net The relative energies of these conformers are influenced by both steric and electronic effects.

The optimized geometry of N-(phenylsulfonyl)acetamide has been determined by X-ray crystallography, providing precise bond lengths and angles. nih.govresearchgate.net

Table of Key Geometric Parameters for N-(Phenylsulfonyl)acetamide

| Parameter | Bond Length (Å) / Angle (°) | Reference |

| S1-N1 Bond Length | ~1.65 | nih.gov |

| N1-C7 Bond Length | ~1.37 | nih.gov |

| C7=O3 Bond Length | ~1.21 | nih.gov |

| C1-S1-N1-C7 Torsion Angle | ~ -58.8 | nih.gov |

The introduction of a 2-amino group is expected to slightly alter these parameters due to its electronic and steric influence.

Solvent Effects on Electronic Transitions (Solvatochromism)

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption bands when the polarity of the solvent is changed. This phenomenon provides insights into the nature of the electronic transitions and the difference in stabilization of the ground and excited states by the solvent. researchgate.net

The electronic absorption spectra of acetamide derivatives are influenced by both non-specific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions. researchgate.netnih.gov Generally, a red shift (bathochromic shift) in the absorption maximum is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net

For "this compound," the presence of multiple hydrogen bond donor (N-H) and acceptor (C=O, SO2, NH2) sites suggests that its solvatochromic behavior will be significantly influenced by the hydrogen bonding capacity of the solvent. bau.edu.lbmdpi.com

Expected Solvatochromic Shifts for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax |

| n-Hexane | Low (~1.9) | Minimal |

| Dichloromethane | Medium (~9.1) | Intermediate Red Shift |

| Ethanol | High (~24.6) | Significant Red Shift |

| Water | Very High (~80.1) | Largest Red Shift |

Note: This table illustrates the expected trend. The magnitude of the shift depends on the specific electronic transitions of the molecule.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov

Binding Site Analysis with Biological Macromolecules

Docking studies of various sulfonamide derivatives have revealed key interactions within the binding sites of their respective biological targets. rjb.ronih.govnih.gov These interactions often involve hydrogen bonds between the sulfonamide group and amino acid residues in the active site. rjb.ro The phenyl ring of the sulfonamide can also engage in hydrophobic or π-π stacking interactions.

For "this compound," the sulfonamide moiety (SO2NH) and the carbonyl group (C=O) are expected to be primary sites for hydrogen bonding with receptor residues like arginine, glycine, or serine. rjb.ro The additional amino group provides another potential hydrogen bond donor/acceptor, which could enhance binding affinity and specificity.

A hypothetical binding scenario for "this compound" in a generic enzyme active site is presented below.

Hypothetical Binding Interactions of this compound

| Functional Group of Ligand | Interacting Residue in Binding Site | Type of Interaction |

| Sulfonyl Oxygens | Arginine, Lysine (positively charged) | Hydrogen Bond |

| Sulfonamide N-H | Aspartate, Glutamate (negatively charged) | Hydrogen Bond |

| Carbonyl Oxygen | Serine, Threonine (polar) | Hydrogen Bond |

| Amino Group | Aspartate, Glutamate, Serine | Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Tyrosine, Leucine | Hydrophobic/π-π |

Note: This table is a generalized representation. The actual interactions would depend on the specific topology and amino acid composition of the target's binding site.

Mechanistic Insights into Biochemical Interactions of N Phenylsulfonyl Acetamide Derivatives

Elucidation of Enzyme Inhibition Mechanisms

N-(phenylsulfonyl)acetamide derivatives have demonstrated inhibitory activity against a range of enzymes through various interaction mechanisms. The specific nature of these interactions, from competitive binding at active sites to allosteric modulation, dictates the biological effect of the compounds.

Derivatives of N-(phenylsulfonyl)acetamide have been identified as effective inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. who.intresearchgate.nettjpr.org These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). who.int The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy. researchgate.net

Studies on various N-substituted acetamide (B32628) derivatives bearing a benzenesulfonamide (B165840) moiety have shown promising inhibitory potential against both AChE and BChE. who.int For instance, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. who.int Many of these compounds displayed significant, albeit varied, inhibition against both enzymes. who.inttjpr.orgresearchgate.net

Kinetic studies have provided insights into the mode of inhibition. For example, certain substituted acetamide derivatives have been shown to act as mixed-type inhibitors of BChE. nih.govresearchgate.net This suggests that they bind to both the free enzyme and the enzyme-substrate complex, typically interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. nih.govresearchgate.net Molecular docking studies have further supported these findings, illustrating the binding conformations within the enzyme's active gorge. nih.govnih.gov Interestingly, many derivatives show a degree of selectivity, with some compounds being more potent against BChE than AChE. mdpi.com This is a noteworthy characteristic, as BChE activity increases significantly in the later stages of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibition by N-(Phenylsulfonyl)acetamide Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 3c | Acetylcholinesterase (AChE) | 82.93 ± 0.15 | tjpr.org |

| Derivative 3d | Butyrylcholinesterase (BChE) | 45.65 ± 0.48 | tjpr.org |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 8.9 ± 0.21 | mdpi.com |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 26.5 ± 0.24 | mdpi.com |

| Substituted acetamide 8c | Butyrylcholinesterase (BChE) | 3.94 | nih.govresearchgate.net |

IC₅₀ values represent the concentration required for 50% inhibition.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. who.int As such, LOX inhibitors are of interest for treating inflammatory and allergic conditions. who.int

Several N-(phenylsulfonyl)acetamide derivatives have been screened for their ability to inhibit LOX enzymes. However, the results have been mixed. In some studies, sulfonamide derivatives of 2-amino-1-phenylethane and N-aryl/aralkyl substituted acetamides showed little to no inhibitory activity against lipoxygenase. who.inttjpr.orgresearchgate.net In contrast, other research has identified potent LOX inhibitors among related chemical classes. nih.govnih.gov For example, a series of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans were found to be potent inhibitors of 5-lipoxygenase, with IC₅₀ values in the nanomolar range. nih.gov The mechanism for potent inhibitors often involves interaction with the enzyme's non-heme iron atom or binding to the substrate-binding pocket. The variability in activity suggests that the core N-(phenylsulfonyl)acetamide structure may require specific substitutions to achieve effective LOX inhibition.

Coagulation factors are proteins in the blood that control bleeding. nih.gov Inhibitors of these factors can act as anticoagulants. nih.goveclinpath.com Research into sulfonamide-based compounds has revealed potential for inhibiting key coagulation factors. For instance, a class of sulfonamidolactams was developed as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov

While direct studies on 2-Amino-N-(phenylsulfonyl)acetamide itself are limited in this area, reports on acquired inhibitors of Factor VII (FVII) have noted that they can be induced by various drugs, including some antibiotics. aiceonline.org These inhibitors are typically antibodies that neutralize the clotting protein's function. nih.govaiceonline.org The development of small-molecule inhibitors targeting coagulation factors often involves designing structures that can fit into the active site of these serine proteases, blocking their enzymatic activity. The phenylsulfonylamino-benzanilide scaffold, which is structurally related, has been investigated for its inhibitory effects on various transport proteins, indicating the versatility of this chemical motif. nih.gov

Malaria, caused by the Plasmodium parasite, remains a major global health issue, and new therapeutic agents are urgently needed. nih.govmdpi.com Sulfonamides and their derivatives have been recognized for their pharmacological activities, including antimalarial effects. scirp.orgnih.gov Plasmepsins, a family of aspartic proteases found in Plasmodium falciparum, are essential for the parasite's survival as they are involved in the degradation of hemoglobin. This makes them a key target for antimalarial drugs.

The antimalarial action of many compounds is linked to the generation of reactive oxygen species (ROS) that cause DNA damage within the parasite. johnshopkins.edu While the precise mechanism of N-(phenylsulfonyl)acetamide derivatives against plasmepsins is not fully elucidated, the established antimalarial activity of related sulfonamides suggests a potential interaction. nih.gov Studies on N-arylcinnamanilides, which share an amide linkage, have shown potent antiplasmodial activity, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range against P. falciparum. nih.govmdpi.comfao.org The efficacy of these compounds often correlates with their lipophilicity and specific substitution patterns on the aromatic rings, which influence their ability to cross parasite membranes and interact with intracellular targets like plasmepsins.

Table 2: Antimalarial Activity of Structurally Related Anilides

| Compound | Parasite Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | P. falciparum 3D7 | 0.58 | nih.govfao.org |

| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | P. falciparum 3D7 | >2.0 | nih.gov |

| (2E)-N-(3-methylphenyl)-3-phenyl-prop-2-enamide | P. falciparum 3D7 | 21.6 | mdpi.com |

IC₅₀ values represent the concentration required for 50% inhibition of parasite growth.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of N-(phenylsulfonyl)acetamide derivatives influences their biological activity. researchgate.net These studies provide critical insights into which structural features are essential for efficacy and how modifications can enhance potency or selectivity. researchgate.net

In the context of LOX inhibitors, SAR studies on related benzofuran (B130515) derivatives highlighted the importance of specific alkyl and arylmethyl groups for potent activity. nih.gov For antimalarial anilides, lipophilicity and the electronic properties of substituents on the N-phenyl ring were found to be key determinants of activity against P. falciparum. nih.govmdpi.com

Role of Metal Complexation in Modulating Biochemical Pathways

The biological activity of N-(phenylsulfonyl)acetamide derivatives can be significantly modulated through complexation with metal ions. scirp.org The formation of metal complexes can alter the steric and electronic properties of the parent ligand, often leading to enhanced biological efficacy. sysrevpharm.org

Schiff base derivatives of sulfonamides, when complexed with transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II), have shown promising antimicrobial and biological activities. scirp.orgscispace.com Spectroscopic studies suggest that the ligand coordinates with the metal ion, often through azomethine nitrogen and phenolic oxygen atoms, forming stable complexes with defined geometries, such as octahedral or square planar. scirp.orgscispace.combhu.ac.in This coordination can enhance the lipophilic character of the molecule, facilitating its transport across microbial cell membranes. Once inside the cell, the metal ion itself can interfere with normal cellular processes, or the complex as a whole can exhibit enhanced reactivity, for example, by more effectively binding to and inhibiting essential enzymes. sysrevpharm.org The specific metal ion plays a crucial role, with different metals conferring different properties and activities to the resulting complex.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-(phenylsulfonyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a sulfonamide precursor with a chloroacetamide derivative under reflux in ethanol (4 hours, 80°C) can yield the target compound. Solvent choice (e.g., ethanol vs. DMSO) and stoichiometric ratios of reagents (e.g., NaH as a base) are critical for minimizing side products . Purification via recrystallization from ethanol/DMSO (1:1 v/v) enhances purity, as demonstrated in analogous acetamide syntheses .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXL for refinement, key parameters like bond angles, dihedral angles, and hydrogen-bonding networks can be resolved. For instance, intramolecular N–H···O hydrogen bonds often stabilize the acetamide moiety, forming S(6) ring motifs. Geometrical deviations (e.g., r.m.s. <0.1 Å) validate structural integrity .

Q. What analytical techniques are suitable for assessing purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity checks. Stability studies should include thermogravimetric analysis (TGA) to monitor decomposition temperatures (>200°C for similar compounds) and moisture sensitivity tests under controlled humidity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules or twinning) be resolved during structure refinement?

- Methodological Answer : SHELXL’s TWIN and BASF commands are effective for modeling twinned data. For disordered solvent, PART and SUMP instructions can partition occupancy. Robust refinement strategies include using high-resolution data (≤0.8 Å) and validating with R-factor convergence (<5% discrepancy) .

Q. What molecular docking strategies are applicable to study the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Dock the compound into target active sites (e.g., antimicrobial enzymes) using AutoDock Vina. Key parameters include:

- Grid box : Centered on catalytic residues, adjusted to 20 ų.

- Scoring function : AMBER force field for energy minimization.

Prioritize conformations with hydrogen bonds between the sulfonyl group and Arg/Lys residues, as seen in related antimicrobial studies .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal electron-withdrawing groups (e.g., -SO₂-) deactivate the phenyl ring, reducing electrophilic substitution reactivity. Hammett constants (σ⁺) correlate with reaction rates in nucleophilic acyl substitutions .

Q. What metabolic pathways should be considered when evaluating the environmental impact of this compound?

- Methodological Answer : In vitro assays with human or rat liver microsomes can identify Phase I metabolites (e.g., hydroxylation at the acetamide methyl group). LC-MS/MS analysis (Q-TOF) detects sulfoxide derivatives, indicating cytochrome P450-mediated oxidation. Compare degradation half-lives in soil/water matrices to assess persistence .

Methodological Notes

- Key References : SHELX for crystallography , ethanol/DMSO recrystallization , and docking protocols are derived from peer-reviewed studies.

- Data Gaps : Solubility and exact mass data for the target compound require experimental validation, but analog-based extrapolations (e.g., >61.3 µg/ml solubility for related sulfonamides) are provided .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.